molecular formula C15H30 B12712795 (Z)-3-Pentadecene CAS No. 65214-04-2

(Z)-3-Pentadecene

Cat. No.: B12712795
CAS No.: 65214-04-2
M. Wt: 210.40 g/mol
InChI Key: WNBDFALPKHFDJO-ALCCZGGFSA-N
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Description

Pentadec-3-ene is an unbranched fifteen-carbon alkene with a double bond located at the third carbon atom Its molecular formula is C15H30, and it is part of the alkene family, characterized by the presence of at least one carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadec-3-ene can be synthesized through several methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of pentadecan-3-ol using a strong acid like sulfuric acid or phosphoric acid as a catalyst. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.

    Elimination Reactions: Another method is the elimination of hydrogen halides from halogenated pentadecanes. For example, treating 3-chloropentadecane with a strong base like potassium hydroxide can result in the formation of pentadec-3-ene.

Industrial Production Methods

In industrial settings, pentadec-3-ene can be produced through catalytic dehydrogenation of alkanes. This process involves passing pentadecane over a dehydrogenation catalyst at high temperatures, resulting in the formation of the desired alkene.

Chemical Reactions Analysis

Types of Reactions

Pentadec-3-ene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used. For instance, using potassium permanganate can oxidize pentadec-3-ene to pentadecan-3-ol.

    Reduction: The double bond in pentadec-3-ene can be reduced to form pentadecane using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

    Addition Reactions: Pentadec-3-ene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles. For example, reacting with bromine will yield 3,4-dibromopentadecane.

    Polymerization: Under specific conditions, pentadec-3-ene can undergo polymerization to form long-chain polymers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Addition: Halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HCl, HBr).

Major Products

    Oxidation: Pentadecan-3-ol, pentadecanal, pentadecanoic acid.

    Reduction: Pentadecane.

    Addition: 3,4-dihalopentadecanes.

Scientific Research Applications

Pentadec-3-ene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Pentadec-3-ene and its derivatives are studied for their biological activities, including potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentadec-3-ene depends on the specific reaction or application. In chemical reactions, the double bond in pentadec-3-ene acts as a reactive site for various transformations. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of different products. In biological systems, its mechanism of action may involve interactions with cellular membranes or specific enzymes, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Pentadec-3-ene can be compared with other alkenes such as:

    Pentadec-1-ene: Similar in structure but with the double bond at the first carbon. It has different reactivity and applications.

    Hexadec-3-ene: A sixteen-carbon alkene with a double bond at the third carbon. It has similar chemical properties but differs in molecular weight and boiling point.

    Heptadec-3-ene: A seventeen-carbon alkene with a double bond at the third carbon. It is used in similar applications but has a higher molecular weight.

Uniqueness

Pentadec-3-ene’s uniqueness lies in its specific structure, which provides distinct reactivity and properties compared to other alkenes. Its position of the double bond allows for selective reactions, making it a valuable compound in various chemical syntheses and industrial applications.

Properties

CAS No.

65214-04-2

Molecular Formula

C15H30

Molecular Weight

210.40 g/mol

IUPAC Name

(Z)-pentadec-3-ene

InChI

InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h5,7H,3-4,6,8-15H2,1-2H3/b7-5-

InChI Key

WNBDFALPKHFDJO-ALCCZGGFSA-N

Isomeric SMILES

CCCCCCCCCCC/C=C\CC

Canonical SMILES

CCCCCCCCCCCC=CCC

Origin of Product

United States

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